molecular formula C12H16N2O2 B14836774 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide

5-Cyclopropoxy-6-ethyl-N-methylpicolinamide

Cat. No.: B14836774
M. Wt: 220.27 g/mol
InChI Key: ARZSELRYQKMOCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide typically involves the reaction of 6-ethylpicolinic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N-methylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-ethyl-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes involved in cellular processes. The compound can inhibit the activity of these enzymes, leading to various biological effects. For example, it has been shown to inhibit the activity of Aurora-B kinase, a key enzyme involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-ethyl-N-methylpicolinamide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-3-9-11(16-8-4-5-8)7-6-10(14-9)12(15)13-2/h6-8H,3-5H2,1-2H3,(H,13,15)

InChI Key

ARZSELRYQKMOCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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